molecular formula C11H19NO3 B14904280 Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate

Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate

Cat. No.: B14904280
M. Wt: 213.27 g/mol
InChI Key: ZHZCYGOHAQWKFC-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate is a chemical compound with the molecular formula C11H19NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a morpholine ring substituted with a methylallyl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate typically involves the reaction of morpholine derivatives with appropriate reagents. One common method involves the use of 1,2-amino alcohols as starting materials. These amino alcohols undergo a sequence of coupling, cyclization, and reduction reactions to form the desired morpholine derivative . The reaction conditions often include the use of α-haloacid chlorides and transition metal catalysts to facilitate the formation of the morpholine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized morpholine derivatives .

Scientific Research Applications

Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate is unique due to the presence of the methylallyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 2-[4-(2-methylprop-2-enyl)morpholin-2-yl]acetate

InChI

InChI=1S/C11H19NO3/c1-9(2)7-12-4-5-15-10(8-12)6-11(13)14-3/h10H,1,4-8H2,2-3H3

InChI Key

ZHZCYGOHAQWKFC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1CCOC(C1)CC(=O)OC

Origin of Product

United States

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